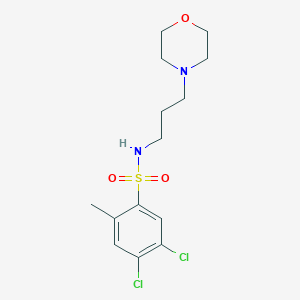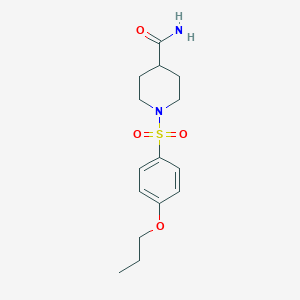
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide is an organic compound with a complex structure that includes a butoxy group, a tert-butyl group, a chlorobenzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 4-chlorobenzenesulfonamide, followed by the introduction of the butoxy and tert-butyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The butoxy and tert-butyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzenesulfonamide: Lacks the butoxy and tert-butyl groups, making it less lipophilic.
N-tert-butyl-4-chlorobenzenesulfonamide: Similar structure but without the butoxy group.
3-butoxy-4-chlorobenzenesulfonamide: Similar structure but without the tert-butyl group.
Uniqueness
3-butoxy-N-tert-butyl-4-chlorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications that are not observed in the similar compounds listed above. The presence of both butoxy and tert-butyl groups enhances its lipophilicity and potential interactions with biological targets.
Properties
CAS No. |
914236-22-9 |
|---|---|
Molecular Formula |
C14H22ClNO3S |
Molecular Weight |
319.8g/mol |
IUPAC Name |
3-butoxy-N-tert-butyl-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO3S/c1-5-6-9-19-13-10-11(7-8-12(13)15)20(17,18)16-14(2,3)4/h7-8,10,16H,5-6,9H2,1-4H3 |
InChI Key |
IZJOXVJFBUQKFB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Cl |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B511626.png)
![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B511629.png)
amine](/img/structure/B511631.png)
![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclopentylamine](/img/structure/B511634.png)
![(Tert-butyl)[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]amine](/img/structure/B511636.png)

![N-[4-(4,5-dimethyl-2-propoxybenzenesulfonamido)phenyl]acetamide](/img/structure/B511638.png)


![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511666.png)


